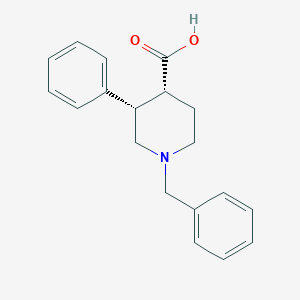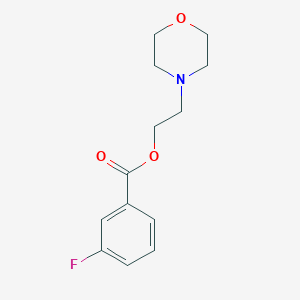
Quinolin-8-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 3,4-dimethoxybenzoate, also known as QDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QDMB is a derivative of benzoate and quinoline, and it is known for its unique properties that make it suitable for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Quinolin-8-yl 3,4-dimethoxybenzoate has several advantages as a chemical compound for laboratory experiments. It is easy to synthesize, stable under various conditions, and exhibits potent biological activity. However, Quinolin-8-yl 3,4-dimethoxybenzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of Quinolin-8-yl 3,4-dimethoxybenzoate. One potential direction is the optimization of its chemical structure to enhance its biological activity and reduce its toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, Quinolin-8-yl 3,4-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to exhibit potent anticancer and neuroprotective activity, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential applications in other fields.
Synthesis Methods
The synthesis of Quinolin-8-yl 3,4-dimethoxybenzoate involves the reaction between 3,4-dimethoxybenzoic acid and 8-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Quinolin-8-yl 3,4-dimethoxybenzoate as a white crystalline solid with a melting point of 171-173°C.
Scientific Research Applications
Quinolin-8-yl 3,4-dimethoxybenzoate has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
Quinolin-8-yl 3,4-dimethoxybenzoate |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
quinolin-8-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(11-16(14)22-2)18(20)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3 |
InChI Key |
OUHARPFRCLDZCC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)

